2-Isobutylthiophene
Overview
Description
2-Isobutylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. Its molecular formula is C₈H₁₂S, and it is known for its distinctive aromatic properties. Thiophenes, including this compound, are significant in various fields due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isobutylthiophene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-thiophen-2-yl-propan-1-one with suitable reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity, typically involving catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the thiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Isobutylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Some thiophene derivatives are used in pharmaceuticals for their therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Isobutylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. The specific mechanisms depend on the particular derivative and its application .
Comparison with Similar Compounds
- 2-Butylthiophene
- 2-Octylthiophene
- Thiophene
Comparison: 2-Isobutylthiophene is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties compared to other thiophene derivatives. For instance, 2-Butylthiophene and 2-Octylthiophene have different alkyl groups, affecting their reactivity and applications .
Properties
IUPAC Name |
2-(2-methylpropyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOAPDUAPUERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340670 | |
Record name | 2-Isobutylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32741-05-2 | |
Record name | 2-Isobutylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylpropyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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